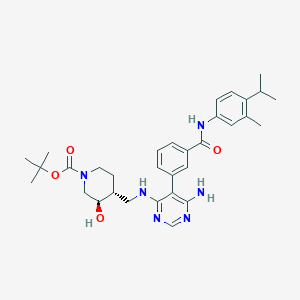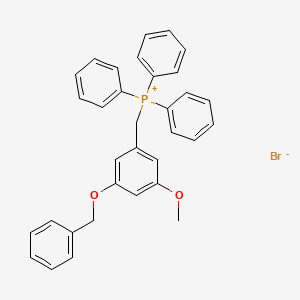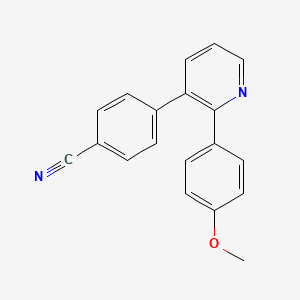
4-(2-(4-Methoxyphenyl)pyridin-3-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(4-Methoxyphenyl)pyridin-3-yl)benzonitrile is an organic compound that features a pyridine ring substituted with a methoxyphenyl group and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Methoxyphenyl)pyridin-3-yl)benzonitrile typically involves the condensation of 4-methoxybenzaldehyde with 3-pyridinecarboxaldehyde in the presence of a base, followed by a cyanation reaction to introduce the nitrile group. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) for the cyanation step .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(4-Methoxyphenyl)pyridin-3-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
- Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
- Electrophilic reagents: Nitric acid (HNO3), bromine (Br2)
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-(2-(4-Methoxyphenyl)pyridin-3-yl)benzonitrile has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4-(2-(4-Methoxyphenyl)pyridin-3-yl)benzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group and the pyridine ring play crucial roles in binding to these targets, influencing their activity and leading to various biological effects . The compound’s ability to modulate enzyme activity and receptor signaling pathways is of particular interest in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Pyridyl)benzonitrile: Similar in structure but lacks the methoxy group, which may affect its binding affinity and biological activity.
4-(2-Methoxyphenyl)piperidino]{2-[(4-methylphenyl)thio]pyridin-3-yl}methanone:
3-(6-Pyridin-3-yl)-2-[4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidin-1-yl]benzonitrile: Features a triazole ring and is studied for its potential as a cancer treatment.
Uniqueness
4-(2-(4-Methoxyphenyl)pyridin-3-yl)benzonitrile is unique due to the presence of both a methoxyphenyl group and a benzonitrile moiety, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H14N2O |
|---|---|
Poids moléculaire |
286.3 g/mol |
Nom IUPAC |
4-[2-(4-methoxyphenyl)pyridin-3-yl]benzonitrile |
InChI |
InChI=1S/C19H14N2O/c1-22-17-10-8-16(9-11-17)19-18(3-2-12-21-19)15-6-4-14(13-20)5-7-15/h2-12H,1H3 |
Clé InChI |
UXTCFYMCEPNFQX-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=C(C=CC=N2)C3=CC=C(C=C3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


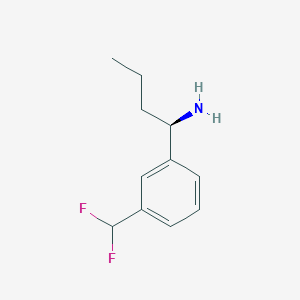
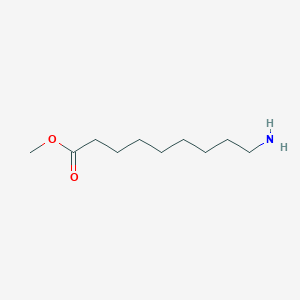
![1-(3-Iodo-1H-pyrazolo[3,4-c]pyridin-5-yl)ethanone](/img/structure/B15221950.png)

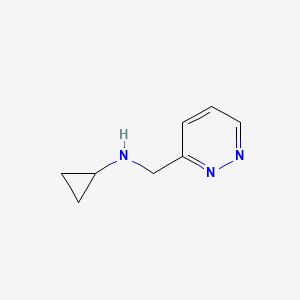
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B15221980.png)
![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one](/img/structure/B15221988.png)



